molecular formula C12H23N3O2 B1492018 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one CAS No. 2098096-68-3

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

Cat. No. B1492018
CAS RN: 2098096-68-3
M. Wt: 241.33 g/mol
InChI Key: LDDBUZQHKXDYJB-UHFFFAOYSA-N
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Description

The compound “3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. It contains a tetrahydropyran ring, which is frequently reported in marketed drugs . This compound is mainly used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves several steps. The ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)propan-1-one can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a tetrahydropyran ring and a piperazine ring. The tetrahydropyran ring is a common structural motif in many pharmaceutical compounds .


Chemical Reactions Analysis

In organic synthetic transformations, the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)propan-1-one can react with Wittig reagents to prepare various poly-substituted alkene compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .

Scientific Research Applications

Synthesis and Catalysis

The compound is relevant in synthetic chemistry, particularly in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, piperazine derivatives, closely related to the compound , have been utilized as catalysts in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, showcasing their utility in facilitating reactions under ambient conditions to yield products with significant biological activity (Amirnejad et al., 2013). Similarly, piperazine itself has been employed as an effective catalyst in aqueous media for synthesizing diverse functionalized 2-amino-3-cyano-4H-pyrans, highlighting the role of such nitrogen-containing heterocycles in green chemistry (Yousefi et al., 2018).

Organometallic Catalysis

The synthesis and application of organometallic compounds containing piperazine units for catalytic purposes have been explored. For instance, bis(3-(piperazine-1-yl)propyl)tungstate nanoparticles have been synthesized and used as a catalyst for the synthesis of 4H-chromene derivatives, demonstrating the potential of piperazine derivatives in enhancing reaction efficiencies and yields (Eskandari et al., 2019).

Drug Discovery

Compounds structurally related to 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one have been investigated in drug discovery, particularly in the design and synthesis of novel therapeutic agents. For example, piperazine derivatives have been incorporated into the synthesis of quinolone antibacterials, highlighting their role in the development of potent antibacterial agents with improved pharmacokinetic profiles (Laborde et al., 1993).

Molecular Modeling and Drug Design

The utility of piperazine and related derivatives in molecular modeling and drug design has been demonstrated. Such compounds have been used as building blocks in the synthesis of molecules with potential therapeutic applications, including anti-Alzheimer agents, showcasing the importance of structural modification and optimization in drug development (Hannachi et al., 2004).

Safety and Hazards

The compound is classified as a flammable liquid (Hazard Class 3). It has hazard statements H226 - H302 - H318, indicating that it is flammable, harmful if swallowed, and causes serious eye damage .

properties

IUPAC Name

3-amino-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDBUZQHKXDYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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